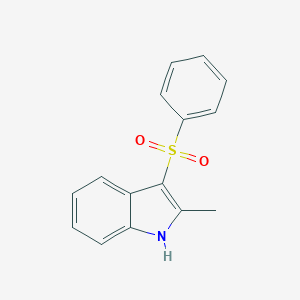
2-Methyl-3-(phenylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(phenylsulfonyl)-1H-indole: is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(phenylsulfonyl)-1H-indole typically involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 2-Methyl-3-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
Structural Characteristics
The compound features an indole ring system with a methyl group at the 2-position and a phenylsulfonyl group at the 3-position. This configuration contributes to its stability and solubility, making it a valuable candidate for further research and development. The presence of the sulfonyl group is particularly significant as it enhances the compound's interaction with biological targets, potentially leading to improved therapeutic effects.
Medicinal Chemistry Applications
1. Antimicrobial Properties:
Research indicates that indole derivatives, including 2-Methyl-3-(phenylsulfonyl)-1H-indole, exhibit antimicrobial activity. The sulfonyl group may play a role in enhancing this activity by improving binding affinity to microbial targets .
2. Anti-inflammatory Effects:
The compound has been associated with anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation. Studies on related compounds suggest that modifications to the indole structure can yield significant variations in biological activity, making this class of compounds particularly promising for drug development.
3. Anticancer Activity:
Indoles are known for their potential anticancer properties. The unique structure of this compound may allow it to inhibit specific enzymes involved in cancer pathways, thereby acting as a lead compound for developing new anticancer agents .
Synthetic Applications
1. Building Block for Complex Molecules:
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to derive various derivatives that may possess enhanced or novel properties .
2. Synthesis Pathways:
The synthesis typically involves the reaction of vinyl indole with phenylsulfonyl chloride in the presence of bases like sodium hydride. This method highlights the compound's utility in synthetic organic chemistry, where it can be modified to explore new chemical entities .
Materials Science Applications
The unique structural features of this compound also lend themselves to applications in materials science. The compound may be utilized in the development of novel organic materials, such as sensors or polymers with specific properties due to its enhanced stability and solubility characteristics.
作用机制
The mechanism of action of 2-Methyl-3-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
1H-Indole, 3-(phenylsulfonyl)-: Lacks the methyl group at the C-2 position, which may affect its biological activity.
2-Methylindole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
3-Phenylsulfonylindole: Similar structure but without the methyl group at the C-2 position.
Uniqueness: 2-Methyl-3-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the C-2 position and the phenylsulfonyl group at the C-3 position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
107267-01-6 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI 键 |
FAUCILQLCGXNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
同义词 |
2-methyl-3-(phenylsulfonyl)indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















